molecular formula C22H24N2O3 B11205862 1-butyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

1-butyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11205862
M. Wt: 364.4 g/mol
InChI Key: SDSFUNNPJDIOGL-UHFFFAOYSA-N
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Description

1-Butyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic derivative of the 4-hydroxyquinolin-2-one scaffold, a privileged structure in medicinal chemistry due to its versatility in drug design . This compound features a butyl chain at position 1 of the quinoline ring and a 2,3-dimethylphenyl group as the amide substituent.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-butyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H24N2O3/c1-4-5-13-24-18-12-7-6-10-16(18)20(25)19(22(24)27)21(26)23-17-11-8-9-14(2)15(17)3/h6-12,25H,4-5,13H2,1-3H3,(H,23,26)

InChI Key

SDSFUNNPJDIOGL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O

Origin of Product

United States

Preparation Methods

Direct Alkylation with 1-Bromobutane

The quinoline core is treated with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. This SN2 reaction achieves N-alkylation but risks over-alkylation or oxidation of the hydroxyl group.

Optimization Insight :

  • Solvent : DMF or DMSO (polar aprotic solvents enhance nucleophilicity)

  • Base : Cs₂CO₃ improves yield (92%) compared to K₂CO₃ (75%)

  • Temperature : 80°C for 12 hours ensures complete conversion

Mitsunobu Reaction for Steric Control

For hindered substrates, the Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates alkylation using butanol. This method avoids strong bases, preserving the hydroxyl group.

Conditions :

  • Solvent: THF, room temperature, 6 hours

  • Yield: 70–75%

Carboxamide Formation via Coupling

The 3-carboxylic acid is activated and coupled with 2,4-dimethylaniline using peptide coupling reagents:

HATU-Mediated Coupling

  • Activation : The carboxylic acid reacts with HATU (1.1 equiv) and DIEA (3 equiv) in DMF at 0°C.

  • Amine Addition : 2,4-Dimethylaniline (1.5 equiv) is added, and the mixture stirs at room temperature for 12 hours.

Advantages :

  • High coupling efficiency (85–90% yield)

  • Minimal racemization due to HATU’s uronium-based activation

Molecular Sieve-Assisted Equilibrium Shift

A patent method employs n-octane as the solvent and 4Å molecular sieves in a Soxhlet apparatus to absorb methanol byproducts, driving the reaction toward amide formation.

Procedure :

  • Reflux 4-hydroxy-1-butyl-2-oxoquinoline-3-carboxylic acid methyl ester with 2,4-dimethylaniline in n-octane.

  • Continuous distillation through molecular sieves achieves >95% conversion in 7–11 hours.

Comparison of Methods :

MethodReagentSolventTime (h)Yield (%)Purity (%)
HATU/DIEAHATUDMF1285–9098
Molecular SieveNonen-Octane7–119299.5

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the carboxamide.

Recrystallization

Alternative purification via recrystallization from ethanol/water (4:1) yields crystals with >99% purity.

Analytical Validation

  • ¹H NMR : Key peaks include δ 8.2 (quinoline H-5), δ 1.4 (butyl CH₂), and δ 2.3 (dimethylphenyl CH₃).

  • HPLC : Purity confirmed at 99.5% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing O-alkylation is suppressed using bulky bases (e.g., Cs₂CO₃) and low temperatures.

  • Hydroxyl Group Oxidation : Performing reactions under nitrogen atmosphere prevents oxidation of the 4-hydroxy group.

  • Byproduct Formation : Molecular sieves in the Soxhlet apparatus reduce ester impurities to <2%.

Scalability and Industrial Adaptation

The patent-described large-scale synthesis demonstrates feasibility for kilogram-scale production:

  • Reactor Setup : Glass-lined reactor with reflux condenser and in-line molecular sieves.

  • Cycle Time : 11 hours per batch.

  • Cost Efficiency : Reduced solvent consumption (n-octane recycled) and energy use (continuous distillation).

Chemical Reactions Analysis

Reactive Sites and Functional Group Analysis

The compound’s reactivity is governed by three primary regions:

  • 4-Hydroxyquinoline core : Prone to electrophilic substitution and oxidation.

  • Carboxamide group : Capable of hydrolysis, nucleophilic substitution, or condensation.

  • Butyl chain and dimethylphenyl substituents : Influence steric effects and solubility.

Functional GroupReactivity ProfilePotential Reactions
Quinoline hydroxyl (C4-OH)Acidic proton (pKa ~8–10)Deprotonation, alkylation, acylation
2-Oxo group (C2=O)Electrophilic siteNucleophilic addition (e.g., with amines)
Carboxamide (CONH-)Hydrolyzable bondAcid/base-catalyzed hydrolysis to carboxylic acid

Data derived from analogous quinoline derivatives .

Documented Reaction Pathways

While detailed synthetic protocols remain proprietary, general reactivity trends are inferred from structural analogs and physicochemical properties:

Hydroxyl Group Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide), base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvent (DMF), 60–80°C.

  • Product : O-alkylated derivatives (e.g., 4-methoxy analogs).

  • Rationale : The hydroxyl group’s acidity facilitates deprotonation and nucleophilic attack on electrophiles.

Carboxamide Hydrolysis

  • Acidic Hydrolysis :

    • Reagents : HCl (6M), reflux.

    • Product : 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

  • Basic Hydrolysis :

    • Reagents : NaOH (aq.), heat.

    • Product : Corresponding carboxylate salt.

  • Mechanism : Cleavage of the amide bond via nucleophilic attack by water or hydroxide ion.

Quinoline Core Modifications

  • Electrophilic Aromatic Substitution :

    • Sites : C5 and C7 positions (activated by electron-donating hydroxyl group).

    • Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃).

  • Oxidation :

    • Reagents : KMnO₄ (acidic conditions).

    • Product : Quinoline N-oxide derivatives (enhanced polarity) .

Theoretical Reaction Pathways

Based on molecular formula C₁₉H₂₂N₂O₃ (MW: 326.39 g/mol) and structural analogs:

Reaction TypeReagents/ConditionsExpected Product
Acylation Acetic anhydride, pyridine4-Acetoxy derivative
Condensation Primary amines, DCCSchiff base formation at C3-carboxamide
Reduction NaBH₄, LiAlH₄Reduction of carbonyl groups (limited by steric hindrance)

Key Influencing Factors

  • Steric Effects : The bulky 2,3-dimethylphenyl and butyl groups limit reactivity at the quinoline core’s C3 and N1 positions.

  • Solubility : Low aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions.

  • pH Sensitivity : The hydroxyl group’s ionization state (pH-dependent) dictates reaction pathways (e.g., alkylation vs. oxidation) .

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Contrast
N-Benzyl-4-hydroxy-2-oxoquinolineLacks butyl chainHigher electrophilic substitution rates due to reduced steric hindrance
5-Methyl-N-(4-hydroxyphenyl)carboxamideSimplified coreFaster hydrolysis of carboxamide group

Unresolved Challenges

  • Selective Functionalization : Achieving regioselectivity in quinoline core modifications remains difficult.

  • Stability Issues : The compound may degrade under prolonged exposure to light or moisture, necessitating inert atmospheres for reactions.

Scientific Research Applications

Antibacterial Properties

Research has indicated that derivatives of 4-hydroxy-2-oxoquinoline compounds exhibit antibacterial activity. For instance, studies have shown that specific modifications to the quinoline structure can enhance antibacterial efficacy against various strains. The compound's ability to inhibit bacterial growth has been linked to its interaction with bacterial enzymes or cell membranes .

Antiviral Activity

There is growing interest in the antiviral properties of 1-butyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Some studies suggest that related compounds can inhibit HIV replication and other viral activities through mechanisms involving the inhibition of integrase enzymes or viral entry processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Antibacterial activity evaluationDemonstrated moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 16 to 40 µg/mL .
Study 2Antiviral activity against HIVSome derivatives showed promising results in inhibiting HIV replication in vitro at concentrations below 100 µM .
Study 3Anticancer studiesIndicated potential for inducing apoptosis in cancer cell lines; further research needed for detailed mechanisms .

Mechanism of Action

The mechanism of action of 1-butyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Analgesic Activity: Comparison with N-(3-Pyridylmethyl)-4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide

Lead Compound (12, R = CH₂Py-3):

  • Structure: Features a 3-pyridylmethyl amide group and 6,7-dimethoxy substituents on the quinoline ring .
  • Activity: Exhibits 75.3% inhibition of acetic acid-induced writhing in mice at 20 mg/kg (oral), surpassing many known analgesics .
  • Safety: LD₅₀ > 9,527 mg/kg (oral, mice), indicating low acute toxicity .

Target Compound:

  • Key Differences: Replaces the pyridylmethyl group with a 2,3-dimethylphenyl substituent and lacks methoxy groups on the quinoline ring.
  • The absence of methoxy groups could further diminish activity, as methoxy substituents in position 6 and 7 are linked to enhanced analgesic effects .

Influence of Amide Substituents: Comparison with Halogenated and Heterocyclic Derivatives

N-(3-Chlorophenyl)-1-Ethyl-4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamide:

  • Structure: Contains a 3-chlorophenyl amide and ethyl chain at position 1 .
  • Activity: Halogenation (Cl) enhances receptor affinity but may increase toxicity risks .

N-(4-Fluorophenyl)-4-Hydroxy-2-Oxo-1-Phenyl-1,2-Dihydroquinoline-3-Carboxamide (3s):

  • Structure: Fluorine substitution on the phenyl ring improves metabolic stability .
  • Activity: Moderate yield (62%) and NMR-confirmed structure, though pharmacological data are pending .

Target Compound:

  • Key Differences: The 2,3-dimethylphenyl group introduces steric bulk and electron-donating methyl groups, which may reduce binding efficiency compared to electron-withdrawing substituents (e.g., Cl, F) .

Anti-Cancer Potential: Comparison with Tasquinimod

Tasquinimod (4-Hydroxy-5-Methoxy-N,1-Dimethyl-2-Oxo-N-(4-Trifluoromethylphenyl)-1,2-Dihydroquinoline-3-Carboxamide):

  • Structure: Includes a trifluoromethylphenyl group and methoxy substituent .
  • Activity: Targets S100A9 and TLR-4, showing efficacy in castrate-resistant prostate cancer .

Target Compound:

  • Key Differences: Lacks the trifluoromethyl group and methoxy substituent, which are critical for tasquinimod’s anti-angiogenic effects . The dimethylphenyl group may limit interaction with S100A9 or TLR-4.

Structural Modifications and Their Impact

Role of the Quinoline Ring Substituents

  • 6,7-Dimethoxy Groups: In compound 12, these groups enhance analgesic activity by improving solubility and receptor binding . Their absence in the target compound likely reduces potency.
  • Butyl vs. Ethyl Chains: The butyl chain at position 1 may increase lipophilicity and bioavailability compared to shorter alkyl chains (e.g., ethyl in compound 15) .

Amide Group Bioisosterism

  • Pyridylmethyl vs. Dimethylphenyl: Pyridylmethyl groups (as in compound 12) act as bioisosteres for benzyl groups, enhancing analgesic activity through heterocyclic interactions . The dimethylphenyl group in the target compound lacks this advantage but may offer metabolic stability .

Data Table: Key Structural and Pharmacological Parameters

Compound Amide Substituent Quinoline Substituents LD₅₀ (mg/kg) Analgesic Activity (% Inhibition)
Target Compound 2,3-Dimethylphenyl None Not Reported Not Reported
N-(3-Pyridylmethyl)-6,7-Dimethoxy (12) 3-Pyridylmethyl 6,7-Dimethoxy >9,527 75.3% (20 mg/kg)
N-(3-Chlorophenyl)-1-Ethyl (15) 3-Chlorophenyl None Not Reported Not Reported
Tasquinimod (8) 4-Trifluoromethylphenyl 5-Methoxy Not Reported Anti-Cancer Activity

Biological Activity

1-butyl-N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.45 g/mol
  • InChIKey : OXAXYANBCSQTFA-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting various cancer cell lines. For instance:

  • A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cells, revealing that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

Antibacterial Activity

The compound has also been tested for antibacterial efficacy. Research indicates that quinoline derivatives can inhibit the growth of several bacterial strains:

  • In vitro studies reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Antiviral Activity

Quinoline derivatives have been explored for their antiviral properties, particularly against HIV:

  • A study indicated that certain structural modifications in quinoline compounds could enhance their activity against HIV integrase, which is crucial for viral replication . Although specific data on the compound's antiviral activity is limited, its structural similarity to other active quinolines suggests potential effectiveness.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of quinoline derivatives:

  • Modifications at the N-substitution sites significantly influence the biological properties of these compounds. For example, variations in side chains and functional groups can enhance selectivity and potency against specific targets .

Case Study 1: Anticancer Evaluation

A series of studies conducted on related compounds showed that modifications to the quinoline core led to enhanced anticancer activity. In one study:

  • Compounds were synthesized and tested against a panel of cancer cell lines (e.g., MCF-7 and A549), with some derivatives achieving IC50 values below 10 µM .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial properties:

  • A set of quinoline derivatives was screened against common pathogens. The results indicated that certain substitutions at the phenyl ring improved antibacterial activity significantly compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods or local exhaust ventilation systems are operational to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, consider respiratory protection (e.g., N95 masks) .
  • Storage : Store in airtight, corrosion-resistant containers under dry, ventilated conditions at 15–25°C. Protect from light and humidity .
  • Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide the Safety Data Sheet (SDS) .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-chloronicotinic acid derivatives with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and catalytic p-toluenesulfonic acid under reflux .
  • Pd-Catalyzed Cyclization : Use palladium catalysts with formic acid derivatives as CO surrogates for reductive cyclization of nitroarenes, optimizing solvent (e.g., DMF) and temperature (80–120°C) .
  • Purification : Crystallize from methanol or ethanol to isolate high-purity product (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial Testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution methods .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring replicates for statistical validity .

Q. How should researchers optimize storage conditions to ensure compound stability?

  • Methodological Answer :

  • Container : Use amber glass vials with PTFE-lined caps to prevent photodegradation and moisture ingress .
  • Environment : Maintain storage at –20°C for long-term stability, with desiccants (e.g., silica gel) to control humidity .
  • Monitoring : Conduct periodic HPLC analysis to verify purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How does polymorphism influence the compound’s biological activity and crystallinity?

  • Methodological Answer :

  • Screening Polymorphs : Use solvent evaporation (e.g., acetone vs. methanol) or cooling crystallization to generate different forms. Characterize via PXRD and DSC .
  • Bioactivity Correlation : Compare IC₅₀ values of polymorphs in target assays (e.g., analgesic models). Form I may show higher solubility and potency due to lattice flexibility .

Q. What advanced techniques resolve the compound’s tautomeric forms and hydrogen-bonding networks?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Analyze at 150 K to confirm keto-amine tautomer dominance over enol forms. Measure dihedral angles (e.g., 8.38° between aromatic rings) .
  • Solid-State NMR : Use [¹⁵N] labeling to map intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers .

Q. How do structural modifications in the quinoline core affect pharmacological profiles?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –Cl at C6) to enhance antibacterial activity. Replace the butyl chain with cyclopropyl to improve metabolic stability .
  • SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., DNA gyrase inhibition) .

Q. What strategies resolve contradictions in experimental data between biological activity and computational predictions?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., MIC, enzyme inhibition) and compare with DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .
  • Controlled Replication : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .

Key Methodological Considerations

Aspect Techniques/Parameters References
Polymorphism ScreeningPXRD, DSC, solvent-mediated crystallization
Tautomer CharacterizationSCXRD (150 K), solid-state NMR
Synthetic YieldPd-catalyzed cyclization (80–90% yield)
Bioactivity CorrelationMIC assays, molecular docking

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